molecular formula C9H9N3O B158553 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1913-72-0

5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B158553
CAS No.: 1913-72-0
M. Wt: 175.19 g/mol
InChI Key: HWGAGILTAOQBPD-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is an organic compound with the molecular formula C9H9N3O2 . It is used in research and has been referenced in various studies .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction with phosphoric acid and phosphorus pentoxide at 130℃ . Other methods involve reactions at 200℃ and 100℃ . Further reactions with trichlorophosphate and phosphorus pentoxide in dimethyl sulfoxide at 20℃ have also been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrido[2,3-d]pyrimidin-4(3H)-one core with two methyl groups attached at the 5 and 7 positions .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo S-alkylation under phase transfer conditions to produce exclusive and selective S-alkylated products .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones have been synthesized through various techniques. For instance, cyclocondensation of 2-amino-3-carbethoxy-4,6-dimethylpyridine with methyl-N-aryldithiocarbamates and aryl isothiocyanates has been employed for their synthesis (Dave & Patel, 2001).

Pharmaceutical Research

  • Potential Anticonvulsant and Antidepressant Properties: A study on pyrido[2,3-d]pyrimidine derivatives found compounds with significant anticonvulsant and antidepressant activities (Zhang et al., 2016).
  • Antibacterial Activity: The antibacterial properties of 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones have been explored, with some showing notable activity against both Gram-positive and Gram-negative bacteria (Narayana et al., 2009).

Chemical Reactions and Mechanisms

  • Chemical Reactions and Derivatives: Research into the reactivity and derivative formation of these compounds has been extensive. For example, the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones has been reported, showing potential as analgesic and anti-inflammatory agents (Alagarsamy et al., 2007).

Biochemical Applications

  • DNA Interaction Studies: These compounds have been investigated for their DNA photocleavage activity, contributing to our understanding of how certain chemical structures interact with genetic material (Sharma et al., 2015).
  • Inhibition of Kinases in Cancer: Research into pyrido[2,3-d]pyrimidines as kinase inhibitors, particularly in cancer treatment, has shown promising results. Some derivatives demonstrated strong anticancer activity against various cancer cell lines (Elzahabi et al., 2018).

Safety and Hazards

The safety and hazards associated with 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one are not well-documented. It is recommended to handle this compound with appropriate safety measures .

Properties

IUPAC Name

5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-3-6(2)12-8-7(5)9(13)11-4-10-8/h3-4H,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGAGILTAOQBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419837
Record name 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1913-72-0
Record name 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches for preparing 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones?

A1: Two main synthetic approaches are highlighted in the research:

  • Cyclocondensation of 2-amino-3-carbethoxy-4,6-dimethylpyridine with methyl-N-aryldithiocarbamates: This method leads to the formation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones. [, ]
  • Reaction of 2-amino-3-carbethoxy-4,6-dimethylpyridine with aryl isothiocyanates: This approach also yields 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones and allows for variation at the 3-position of the pyridopyrimidine scaffold. []

Q2: What is the preferred site of alkylation in 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones?

A2: Research indicates a strong preference for S-alkylation over N-alkylation in 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones. This selectivity is observed under both liquid-liquid and solid-liquid phase transfer conditions using various alkylating agents. []

Q3: Have any biological activities been investigated for these compounds?

A3: Yes, the antibacterial activity of 2-methylthio-6-phenylazo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones has been explored. The synthesis involved reacting a diazotized pyridine derivative with aryl isothiocyanates, followed by cyclization and S-methylation. [] This suggests potential applications for this class of compounds in treating bacterial infections.

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